molecular formula C19H16N6O5 B2720620 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892762-87-7

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2720620
CAS No.: 892762-87-7
M. Wt: 408.374
InChI Key: FZGYWIVWZYJVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole, an oxadiazole, a dimethoxyphenyl, and a triazole

Preparation Methods

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the triazole ring: This can be accomplished via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

    Coupling of the functional groups: The final step involves the coupling of the benzo[d][1,3]dioxole, oxadiazole, and triazole moieties under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups enable it to engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

    4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound lacks the dimethoxyphenyl group, which may affect its biological activity and chemical reactivity.

    4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine: This compound has a single methoxy group instead of two, which may influence its solubility and interaction with molecular targets.

    4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dihydroxyphenyl)-1H-1,2,3-triazol-5-amine: This compound has hydroxyl groups instead of methoxy groups, potentially altering its hydrogen bonding capabilities and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O5/c1-26-12-6-4-11(8-14(12)27-2)25-17(20)16(22-24-25)19-21-18(23-30-19)10-3-5-13-15(7-10)29-9-28-13/h3-8H,9,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGYWIVWZYJVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.